molecular formula C12H16N2O3 B4943044 N-(4-ethoxyphenyl)-N'-ethylethanediamide

N-(4-ethoxyphenyl)-N'-ethylethanediamide

Cat. No.: B4943044
M. Wt: 236.27 g/mol
InChI Key: AQYYAFVZBTXXOT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N'-ethylethanediamide is an ethanediamide derivative characterized by an oxalamide backbone with a 4-ethoxyphenyl group attached to one nitrogen atom and an ethyl group on the other.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYYAFVZBTXXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-ethylethanediamide typically involves the reaction of 4-ethoxyaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-ethoxyaniline reacts with ethyl chloroformate in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl) carbamate.

    Step 2: The N-(4-ethoxyphenyl) carbamate is then reacted with ethylenediamine to yield N-(4-ethoxyphenyl)-N’-ethylethanediamide.

The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-ethylethanediamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-ethylethanediamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)ethylenediamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-ethylethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-ethylethanediamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its amide and ethoxy functional groups.

Comparison with Similar Compounds

The following analysis highlights structural, physicochemical, and biological differences between N-(4-ethoxyphenyl)-N'-ethylethanediamide and related ethanediamide derivatives. Key compounds are selected based on substituent variations, which critically influence their properties and applications.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Ethanediamide Derivatives

Compound Name Substituents (N- and N'-positions) Key Functional Groups Molecular Weight (g/mol)*
This compound 4-Ethoxyphenyl, Ethyl Ethoxy, Ethyl ~264.3†
N-(2-Methoxyphenyl)-N'-phenylethanediamide 2-Methoxyphenyl, Phenyl Methoxy, Aromatic ~270.3†
N-(4-Methoxyphenyl)-N’-[2-(4-Methoxyphenyl)ethyl]ethanediamide 4-Methoxyphenyl, 2-(4-Methoxyphenyl)ethyl Dual Methoxy ~386.4†
N’-(4-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide 4-Fluorophenyl, 2-Hydroxyethyl Fluoro, Hydroxy ~240.2†
N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide 4-Methoxybenzyl, 4-Methoxyphenyl Benzyl, Dual Methoxy ~342.4†

*Calculated based on molecular formulas. †Estimated using standard atomic weights.

Key Observations :

  • Ethoxy vs.
  • Ethyl vs. Hydroxyethyl: The ethyl group (non-polar) contrasts with the hydroxyethyl substituent in N’-(4-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide, which introduces polarity and hydrogen-bonding capacity, affecting solubility and target binding .
  • Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., in N-(2-methoxyphenyl)-N'-phenylethanediamide) contribute to π-π stacking interactions with biological targets, whereas aliphatic chains (e.g., ethyl) prioritize hydrophobic interactions .
Physicochemical Properties and Bioactivity

Key Findings :

  • Lipophilicity : The ethoxy group in the target compound reduces LogP slightly compared to methoxybenzyl derivatives (LogP ~3.0), balancing solubility and membrane permeability .
  • Bioactivity Trends : Methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide) show anticancer activity, likely due to enhanced interactions with hydrophobic enzyme pockets. Fluorophenyl derivatives exhibit anti-inflammatory effects, possibly via COX-2 inhibition .

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